10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one
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Overview
Description
10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one is a heterocyclic compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This compound has a unique structure that includes a naphthalene ring fused to a pyran ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . This reaction results in the formation of the desired naphthopyran compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthopyran derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated naphthopyran derivatives.
Scientific Research Applications
10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a structural change that results in a color change. This involves the cleavage of the C(sp3)–O bond in the pyran ring, leading to the formation of transoid-cis (TC) and transoid-trans (TT) forms . The TC form reverts to the original form quickly, while the TT form reverts more slowly.
Comparison with Similar Compounds
Similar Compounds
Phenyl-substituted naphthopyrans: These compounds have similar photochromic properties but different substituents on the naphthalene ring.
Spiropyrans: These compounds also exhibit photochromic behavior but have a different core structure involving a spiro linkage.
Uniqueness
10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one is unique due to its specific naphthalene and pyran ring fusion, which imparts distinct photochromic properties and reactivity compared to other naphthopyrans and spiropyrans .
Properties
CAS No. |
917894-77-0 |
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Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
10-naphthalen-1-yl-3,4-dihydrobenzo[g]isochromen-1-one |
InChI |
InChI=1S/C23H16O2/c24-23-21-17(12-13-25-23)14-16-7-2-4-10-19(16)22(21)20-11-5-8-15-6-1-3-9-18(15)20/h1-11,14H,12-13H2 |
InChI Key |
JLFGSBRBLJHAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C(C3=CC=CC=C3C=C21)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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